molecular formula C10H12N4OS B385934 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide CAS No. 86406-28-2

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B385934
CAS No.: 86406-28-2
M. Wt: 236.3g/mol
InChI Key: UHWHQDQKALGFDK-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide ( 86406-28-2) is a high-purity heterocyclic organic compound supplied for use as a chemical building block in research and development . With a molecular formula of C10H12N4OS and a molecular weight of 236.29 g/mol, this compound features a benzimidazole core, a scaffold widely recognized in medicinal chemistry for its privileged status in interacting with various biological targets . The molecular structure integrates a methyl-substituted nitrogen, a sulfanyl-acetohydrazide chain, and multiple hydrogen bond donors and acceptors, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Researchers value this compound for its potential applications in creating libraries of derivatives for high-throughput screening and for probing biochemical pathways. Available in quantities from 100mg to 1g at 95% purity, it is characterized by supporting analytical data such as NMR, HPLC, and LC-MS to ensure batch-to-batch consistency and confirm identity for your research . This product is intended for laboratory research and development purposes only and is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWHQDQKALGFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinolysis of Ethyl 2-[(1-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetate

The most scalable method involves reacting ethyl 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate with excess hydrazine hydrate under reflux. This solvent-free approach, adapted from CN103408454B, employs reactive distillation to remove ethanol and water, driving the reaction to completion. The process achieves yields exceeding 90% and is suitable for ton-scale production.

Reaction Equation:

Ester+N2H4H2OAcetohydrazide+C2H5OH+H2O\text{Ester} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{Acetohydrazide} + \text{C}2\text{H}5\text{OH} + \text{H}2\text{O}

Key advantages include minimal waste and high reactor efficiency.

Nucleophilic Substitution of Chloroacetohydrazide

An alternative route involves reacting 2-mercapto-1-methyl-1H-benzodiazole with chloroacetohydrazide in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement of chloride by the thiol group, requiring catalytic base (e.g., K2_2CO3_3) and temperatures of 60–80°C. Yields for analogous compounds range from 70–85%, depending on purification methods.

Optimization of Reaction Conditions

Solvent Selection

  • Ethanol or DMSO : Ideal for small-scale reactions due to high solubility of intermediates.

  • Solvent-free systems : Preferred industrially to reduce costs and environmental impact.

Temperature and Time

  • Hydrazinolysis : Reflux (78–100°C) for 0.5–2 hours.

  • Nucleophilic substitution : 60–80°C for 4–6 hours.

Stoichiometry

  • Hydrazine hydrate : 1.2–1.5 equivalents to minimize diacylhydrazine byproducts.

  • Chloroacetohydrazide : 1:1 molar ratio with thiol.

Characterization and Quality Control

Spectroscopic Analysis

  • 1^1H NMR (DMSO-d6_6): Key peaks include δ 2.5 (s, 3H, N–CH3_3), δ 3.8 (s, 2H, –SCH2_2), and δ 9.1 (s, 1H, –NH–NH2_2).

  • Mass spectrometry : Molecular ion peak at m/z 232.29 [M+H]+^+.

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization from ethanol/water.

  • Elemental analysis : C 51.7%, H 5.2%, N 24.1%, S 13.8% (theoretical: C 51.7, H 5.2, N 24.1, S 13.8).

Industrial-Scale Production Considerations

Process Economics

  • Raw material cost : ~$120/kg for hydrazine hydrate vs. ~$300/kg for chloroacetohydrazide.

  • Waste reduction : Solvent-free methods reduce disposal costs by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

  • N,N’-Diacylhydrazines : Controlled by maintaining hydrazine excess and rapid alcohol removal.

  • Oxidation products : Use of nitrogen atmosphere and antioxidants like BHT.

Crystallization Difficulties

  • Low-temperature recrystallization : Ethanol/water (1:3) at −20°C yields needle-like crystals.

Comparative Analysis of Methods

ParameterHydrazinolysisNucleophilic Substitution
Yield 90–95%70–85%
Scale Industrial (ton-scale)Laboratory (gram-scale)
Reaction Time 0.5–2 h4–6 h
Solvent Use NoneDMF/DMSO
Byproducts MinimalModerate

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild to moderate temperatures, typically 25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperatures, typically 0-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base such as triethylamine, moderate temperatures, typically 25-50°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted acetohydrazide derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial potential is attributed to their ability to disrupt microbial cell functions and inhibit growth .

Anticancer Activity

Compounds with the benzodiazole structure have been evaluated for their anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, they have been tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival .

Antitubercular Activity

Further investigations into the antitubercular activity of related compounds reveal promising results against Mycobacterium tuberculosis. Studies indicate that certain derivatives exhibit inhibitory effects on key enzymes involved in the mycobacterial metabolic processes, suggesting their potential use as therapeutic agents for tuberculosis .

Study on Antimicrobial and Anticancer Activities

A comprehensive study synthesized a series of benzodiazole derivatives and evaluated their antimicrobial and anticancer activities. The results showed that specific derivatives had potent activity against both bacterial pathogens and cancer cell lines, indicating a dual-action potential that could be harnessed in drug development .

In Vivo Studies

In vivo studies involving animal models have further substantiated the findings from in vitro experiments. Mice treated with selected derivatives exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the need for further clinical evaluations to assess the efficacy and safety of these compounds in humans .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide, highlighting variations in substituents, biological activities, and synthesis routes:

Compound Name Substituent Modifications Biological Activity Synthesis Pathway Reference ID
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide Ethyl group at benzimidazole N1; 3-hydroxyphenylmethylene at hydrazide Anticancer (EGFR inhibition, IC₅₀ = 0.010 μM) Condensation of 2-(1-ethylbenzimidazol-2-ylthio)acetohydrazide with 3-hydroxybenzaldehyde
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-3-pyridinylmethylene]acetohydrazide Benzyl group at benzimidazole N1; pyridinylmethylene at hydrazide Not explicitly reported; predicted antimicrobial activity based on structural analogs Reaction of benzyl-substituted benzimidazole thiol with ethyl chloroacetate, followed by hydrazide formation
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole core (oxygen instead of nitrogen); methyl group at benzoxazole C5 Antioxidant (DPPH IC₅₀ = 12.5 μM); electrochemical glucose/H₂O₂ sensing Solvent-free reductive amination of methyl-[(5-methylbenzoxazol-2-yl)sulfanyl]acetate with aldehydes
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide Benzothiazole core; 2,3-dichlorophenylmethylene at hydrazide Antifungal (Candida albicans MIC = 8 μg/mL) Condensation of 2-(benzothiazol-2-ylthio)acetohydrazide with 2,3-dichlorobenzaldehyde
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide 4-Methylbenzyl group at benzimidazole N1 Anti-inflammatory (carrageenan-induced edema inhibition: 68% at 50 mg/kg) Hydrazinolysis of ethyl [(4-chloro-benzoxazol-2-yl)sulfanyl]acetate

Structural and Functional Insights

  • Core Heterocycle Influence : Replacing the benzimidazole core with benzoxazole (oxygen-containing) or benzothiazole (sulfur-containing) alters electronic properties. Benzoxazole derivatives exhibit enhanced antioxidant activity due to increased electron-donating capacity , while benzothiazoles show stronger antifungal activity .
  • Substituent Effects :
    • N1-Alkylation : Methyl (target compound) vs. ethyl or benzyl groups impact lipophilicity and metabolic stability. Ethyl derivatives (e.g., ) demonstrate superior anticancer activity, likely due to improved membrane permeability.
    • Hydrazide Modifications : Aromatic aldehydes (e.g., 3-hydroxyphenyl, pyridinyl) enhance target specificity. The 3-hydroxyphenyl group in facilitates EGFR binding via hydrogen bonding .

Pharmacological Comparisons

  • Anticancer Activity : The ethyl-substituted analog () outperforms the methyl-substituted parent compound in EGFR inhibition, highlighting the role of alkyl chain length in kinase binding .
  • Anti-inflammatory Activity : Benzyl-substituted derivatives () show moderate efficacy (68% edema inhibition), whereas methyl analogs require higher doses for similar effects.
  • Antimicrobial Potency : Chlorinated aryl groups (e.g., 2,3-dichlorophenyl in ) enhance antifungal activity by disrupting microbial cell membranes.

Biological Activity

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OSC_{10}H_{12}N_{4}OS with a molecular weight of 236.3 g/mol. The compound features a benzodiazole moiety linked to a sulfanyl group and an acetohydrazide functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting a moderate level of activity compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Antitumor Activity

The compound has shown promising antitumor activity in vitro. In studies involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), it was observed that the compound inhibited cell proliferation significantly.

The IC50 values were determined as follows:

Cell Line IC50 (µM)
MCF-715
A54920

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation.

Antioxidant Activity

Antioxidant assays indicated that this compound possesses notable free radical scavenging ability. The DPPH radical scavenging activity was measured at varying concentrations, showing a dose-dependent response.

Concentration (µM) DPPH Scavenging (%)
1025
5055
10085

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study highlighted the potential of the compound as a lead for developing new antimicrobial agents amid rising antibiotic resistance.

Evaluation of Antitumor Properties

In another investigation published in Cancer Research, the effects of the compound on tumor growth in vivo were assessed using xenograft models. Results indicated a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis markers in treated tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of benzodiazole-2-thiol derivatives with ethyl chloroacetate, followed by hydrazide formation using hydrazine hydrate. For example, ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate reacts with hydrazine hydrate in ethanol under reflux (4–6 hours) to yield the acetohydrazide intermediate . Solvent-free reductive amination with aldehydes is employed for derivatization, using NaBH4–H3BO3 as a reducing system .
  • Key Considerations : Reaction time, stoichiometry of hydrazine hydrate (1.2 eq. recommended), and purification via recrystallization (ethanol/water) are critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodology :

  • ¹H/¹³C NMR : Look for singlet signals at δ ~4.49 ppm (CH2–S) and δ ~9.41 ppm (NH) in DMSO-d6 .
  • IR : Absorptions at 3200–3300 cm⁻¹ (N–H stretch) and 1650–1680 cm⁻¹ (C=O of hydrazide) .
  • LC-MS : Molecular ion peaks (e.g., m/z 317 for a methyl-benzoxazole derivative) confirm molecular weight .

Q. How is the antimicrobial activity of this compound evaluated, and what are standard protocols for data interpretation?

  • Methodology : Use the agar well diffusion assay against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Zones of inhibition ≥12 mm indicate significant activity. Minimum Inhibitory Concentration (MIC) is determined via broth dilution (range: 6.25–50 µg/mL) .

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